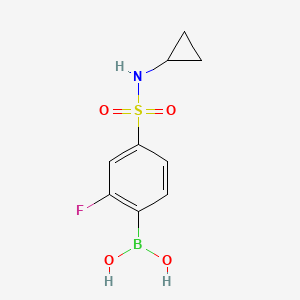
(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C9H11BFNO4S . It has a molecular weight of 259.07 g/mol. The compound is typically stored under inert atmosphere and at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid” is 1S/C9H12BNO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11-13H,3-4H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid” is a solid substance . The compound is typically stored under inert atmosphere and at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Boronic acids are integral in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is pivotal for creating biaryl compounds. These reactions are essential for synthesizing various organic molecules, including natural products and polymers. For example, boronic acids react with aryl halides in the presence of a palladium catalyst to form biaryls, which are core structures in many pharmaceuticals and organic materials (Osakada, Onodera, & Nishihara, 2005). Moreover, the study of boronic acid derivatives has led to innovative methods for synthesizing complex molecules, such as the electrochemical borylation of carboxylic acids, offering a straightforward and economical pathway to generate boronic acids from readily available carboxylic acids (Barton, Chen, Blackmond, & Baran, 2021).
Sensing Applications
Boronic acids have unique properties that make them excellent sensors for detecting sugars and other diols due to their ability to form reversible covalent bonds with these compounds. This capability is used in developing glucose sensors and other diagnostic tools. For instance, fluorescent chemosensors utilizing boronic acid derivatives can distinguish between carbohydrates based on their binding, providing a basis for selective sugar recognition in biological and environmental samples (Oesch & Luedtke, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(cyclopropylsulfamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4S/c11-9-5-7(3-4-8(9)10(13)14)17(15,16)12-6-1-2-6/h3-6,12-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKLZHYGMPFKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)



![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)


![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)

![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)

![4-[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458582.png)

